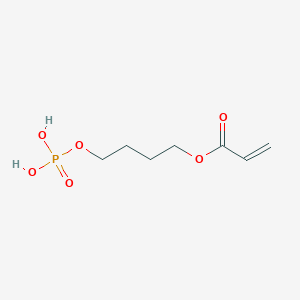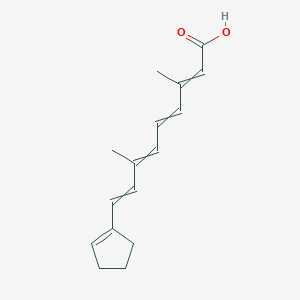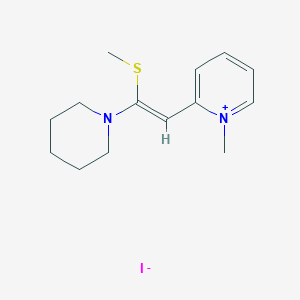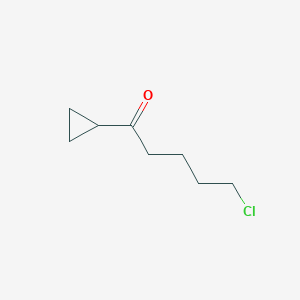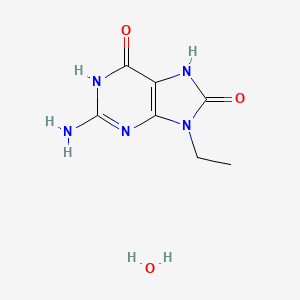![molecular formula C21H25NO B14320551 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 101858-24-6](/img/structure/B14320551.png)
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a bicyclic intermediate, which is then functionalized to introduce the phenyl and phenylethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism by which 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclic amines and their derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 6,8-Dioxabicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-ylamines
Uniqueness
What sets 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and phenylethyl groups can enhance its interaction with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
101858-24-6 |
|---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
3-phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H25NO/c23-21(18-9-5-2-6-10-18)15-19-11-12-20(16-21)22(19)14-13-17-7-3-1-4-8-17/h1-10,19-20,23H,11-16H2 |
InChI-Schlüssel |
GCNACBRBJGYUFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


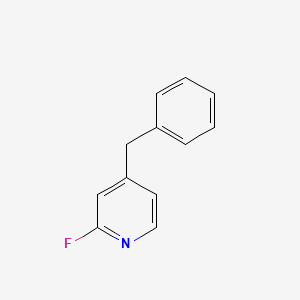
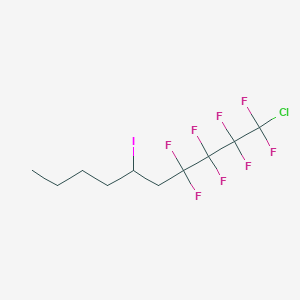
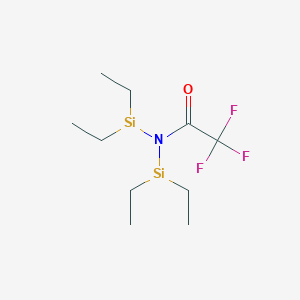
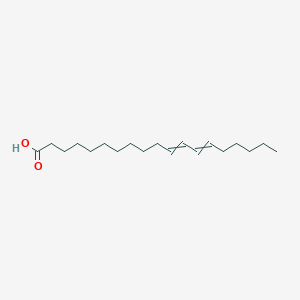
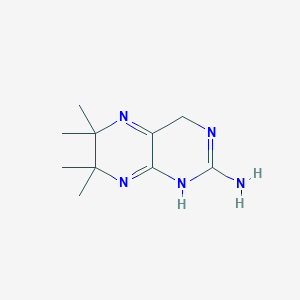
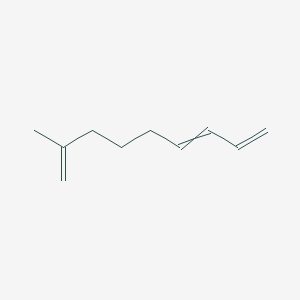
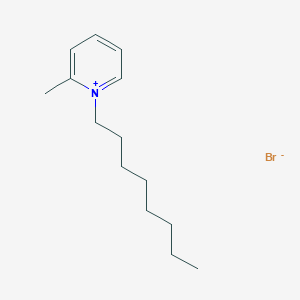
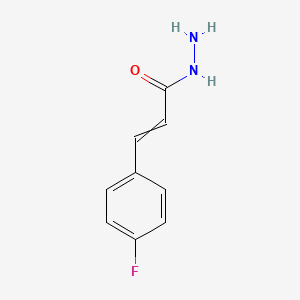
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
